

"2,6-Dibromo-4-fluoroaniline molecular weight and formula"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,6-Dibromo-4-fluoroaniline

Cat. No.: B1582199

[Get Quote](#)

An In-Depth Technical Guide to 2,6-Dibromo-4-fluoroaniline

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with **2,6-Dibromo-4-fluoroaniline**. It moves beyond basic data to provide field-proven insights into its properties, synthesis, applications, and safe handling, grounded in authoritative references.

Core Molecular Identity and Properties

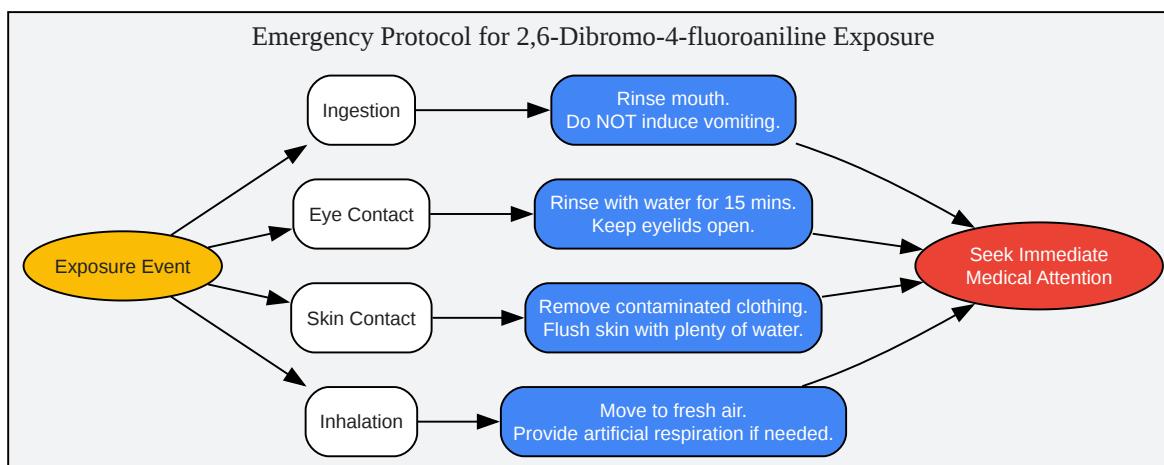
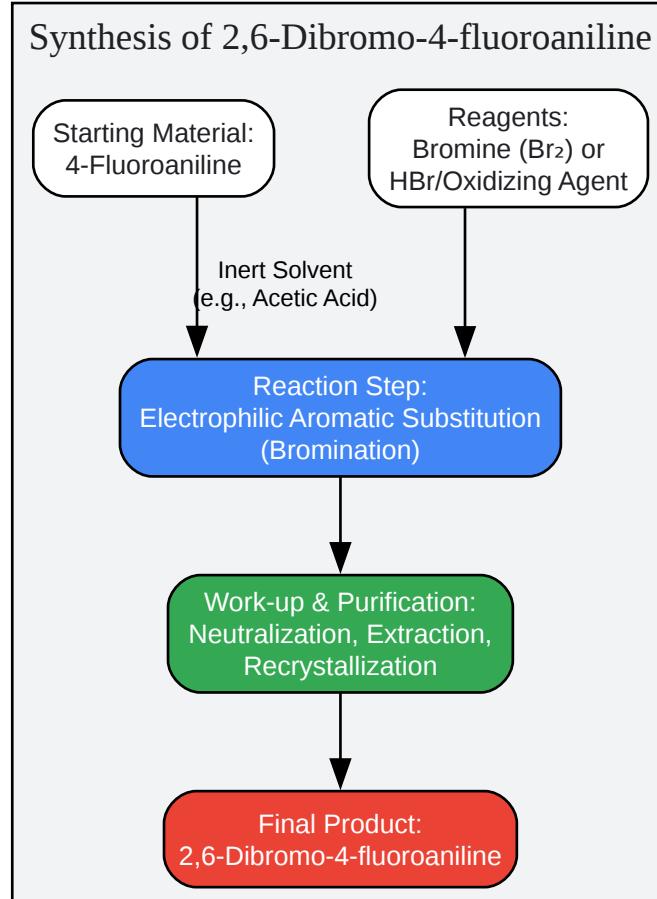
2,6-Dibromo-4-fluoroaniline is a halogenated aromatic amine, a class of compounds highly valued in medicinal chemistry and material science. Its structure, featuring two bromine atoms ortho to the amine group and a fluorine atom para, creates a unique electronic and steric profile that makes it a strategic building block in organic synthesis.

The fundamental molecular details are the bedrock of all experimental design. The molecular formula for **2,6-Dibromo-4-fluoroaniline** is $C_6H_4Br_2FN$.^{[1][2][3]} This composition results in a molecular weight of approximately 268.91 g/mol .^{[1][2][3]}

Physicochemical Data Summary

Quantitative data is critical for planning reactions, purification, and storage. The following table summarizes the key physical and chemical properties of **2,6-Dibromo-4-fluoroaniline**.

Property	Value	Source(s)
CAS Number	344-18-3	[1] [2] [3]
Molecular Formula	C ₆ H ₄ Br ₂ FN	[1] [2] [3]
Molecular Weight	268.91 g/mol	[1] [2] [3]
Appearance	White to grey-purple or brown crystalline powder/needles	[1]
Melting Point	64-66 °C (lit.)	[1]
Boiling Point	265.2 °C at 760 mmHg	[1]
Density	2.096 g/cm ³	[1]
Flash Point	114.2 °C	[1]
Storage Temperature	Room temperature, keep in a dark, inert atmosphere	[1]



Synthesis Pathway and Rationale

The synthesis of **2,6-Dibromo-4-fluoroaniline** is typically achieved through the direct electrophilic bromination of 4-fluoroaniline. The amino group (-NH₂) is a potent activating group, directing electrophiles to the ortho and para positions. Since the para position is already occupied by fluorine, bromination occurs at both ortho positions.

The causality behind this synthetic choice is efficiency. While methods exist to produce mono-brominated species by first using a protecting group, the strong activation by the amine makes direct di-bromination a straightforward route to the target molecule.[\[4\]](#)

Conceptual Synthesis Workflow

The following diagram illustrates the logical flow from the starting material to the final product.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. usbio.net [usbio.net]
- 3. scbt.com [scbt.com]
- 4. CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide - Google Patents [patents.google.com]
- To cite this document: BenchChem. ["2,6-Dibromo-4-fluoroaniline molecular weight and formula"]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1582199#2-6-dibromo-4-fluoroaniline-molecular-weight-and-formula\]](https://www.benchchem.com/product/b1582199#2-6-dibromo-4-fluoroaniline-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com